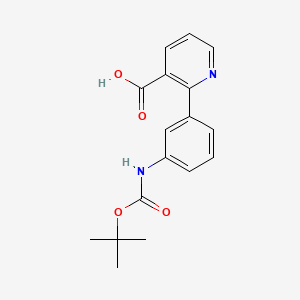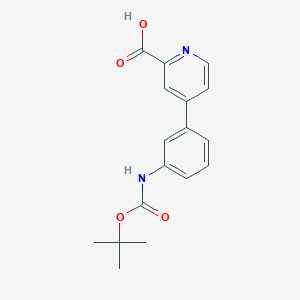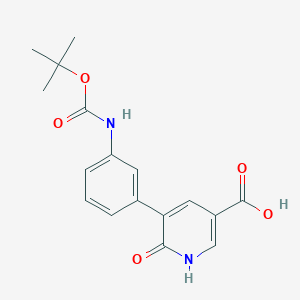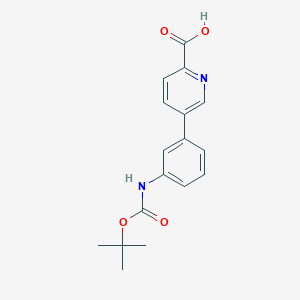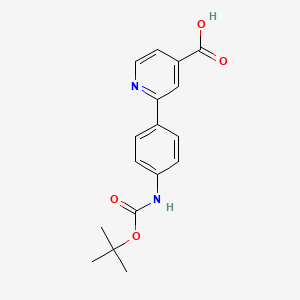
3-(3-BOC-Aminophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BOC-Aminophenyl)isonicotinic acid (3-BOC-APIN) is an organic compound that is widely used in laboratory experiments due to its unique properties. It is a derivative of isonicotinic acid, which is a derivative of nicotinic acid. 3-BOC-APIN has been used for various purposes in scientific research, including in the synthesis of other compounds, as a reagent for various reactions, and as a catalyst for certain biochemical processes.
Scientific Research Applications
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used for various purposes in scientific research. It has been used as a reagent for various reactions, such as the synthesis of other compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It has also been used as a catalyst for certain biochemical processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as a substrate for certain enzymes, such as tyrosinase.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. In addition, it is believed that the compound binds to certain substrates, such as tyrosinase, and facilitates their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood. However, it is believed that the compound has the potential to inhibit certain enzymes, such as acetylcholinesterase, and to facilitate certain biochemical and physiological processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, it is believed that the compound has the potential to act as an antioxidant and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its high purity (95%) and its ability to be used as a reagent, catalyst, and inhibitor. The limitations of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its potential to cause adverse reactions in certain individuals and its potential to cause oxidative damage to cells.
Future Directions
The potential future directions for 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of scientific research. In addition, further research into the synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% and its potential to be used as a pharmaceutical could lead to the development of new drugs. Finally, further research into the potential of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% as an antioxidant could lead to the development of new treatments for oxidative damage.
Synthesis Methods
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized in two different ways. The first method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a base, such as potassium carbonate, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. The second method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a catalyst, such as palladium chloride, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. Both methods have been used successfully to produce 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in high yields.
properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIOUDVJIPCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
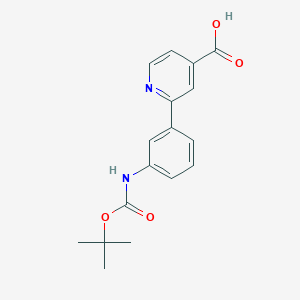
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
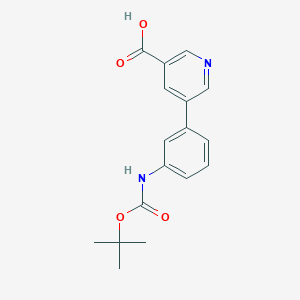
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
